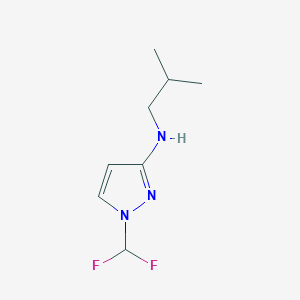
1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a difluoromethyl group and a 2-methylpropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
N-Alkylation: The final step involves the alkylation of the pyrazole ring with 2-methylpropyl bromide or chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:
Pharmaceuticals: It is explored for its potential as a drug candidate due to its biological activity.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(trifluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine
- 1-(chloromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine
- 1-(bromomethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine
Uniqueness
1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and bioavailability, making it a valuable moiety in drug design and development.
Properties
CAS No. |
1856027-59-2 |
|---|---|
Molecular Formula |
C8H13F2N3 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H13F2N3/c1-6(2)5-11-7-3-4-13(12-7)8(9)10/h3-4,6,8H,5H2,1-2H3,(H,11,12) |
InChI Key |
YPDHOAHQWHRXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NN(C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















